4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole
Description
The compound 4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole is a pyrazole derivative featuring a sulfonylmethyl linker, two trifluoromethyl groups, and a phenoxy substituent. Pyrazole-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF6N2O3S/c1-28-17(31-13-4-2-3-11(9-13)18(21,22)23)15(16(27-28)19(24,25)26)10-32(29,30)14-7-5-12(20)6-8-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQCXPBSVOGWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109448 | |
| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318959-16-9 | |
| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318959-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole , known by its CAS number 318959-16-9 , is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is C19H13ClF6N2O3S . Its structural characteristics include:
- Chlorophenyl group : Enhances biological activity through electronic effects.
- Trifluoromethyl groups : Contribute to lipophilicity and potential interactions with biological targets.
- Sulfonylmethyl group : May play a role in the compound's reactivity and interaction with enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A notable study indicated that a related compound, 4j , exhibited significant inhibitory activity against the kinase AKT2/PKBβ, which is a critical pathway in glioma malignancy. The findings demonstrated:
- Inhibition of 3D neurosphere formation : This suggests potential efficacy against glioma stem cells.
- Low cytotoxicity towards non-cancerous cells : This selectivity is crucial for therapeutic applications .
Antifungal and Antitubercular Activity
Another study focused on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives , revealing promising antifungal activity against pathogenic strains of fungi and notable effects against Mycobacterium tuberculosis H37Rv. The results showed:
- Effective inhibition of fungal growth : Some derivatives displayed very good antifungal properties.
- Potential as antitubercular agents : This expands the therapeutic scope of pyrazole derivatives beyond oncology .
Summary of Biological Activities
Case Study 1: Glioma Treatment
In preclinical models, compound 4j was tested on patient-derived glioma cell lines. The study found that:
- The compound significantly inhibited tumor growth in both 2D and 3D culture systems.
- It demonstrated a favorable safety profile, with minimal effects on normal cells, indicating its potential as a targeted therapy for glioblastoma patients .
Case Study 2: Antifungal Efficacy
A series of pyrazole derivatives were synthesized and tested for antifungal properties. Key findings included:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings from Structural Comparisons
Halogen Effects :
- Chloro (Cl) and bromo (Br) substituents (e.g., compounds 4 and 5 ) exhibit nearly identical crystal packing but differ in van der Waals radii, affecting intermolecular interactions and therapeutic binding .
- Fluorophenyl groups () enhance metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation.
Trifluoromethyl (CF₃) Groups: Dual CF₃ groups in the target compound may increase hydrophobicity and membrane permeability compared to mono-CF₃ analogs () . CF₃ substituents are associated with enhanced binding to hydrophobic pockets in enzymes (e.g., antimicrobial targets) .
Sulfonyl and Sulfanyl Linkers :
- Sulfonylmethyl groups (target compound, ) improve solubility in polar solvents compared to sulfanyl derivatives () .
- Sulfanyl moieties () contribute to radical scavenging and metal-binding properties, useful in photoredox catalysis .
Biological Activity Trends: Pyrazole-thiazole hybrids () show broad-spectrum antimicrobial activity, while oxazole-triazole derivatives () are linked to enzyme inhibition .
Physicochemical Properties
- Molecular Weight : The target compound (~519.5 g/mol) falls within the range of bioactive pyrazole derivatives (350–600 g/mol), balancing bioavailability and potency.
- pKa and Solubility : Analogous compounds () with pKa ~2.68 suggest moderate solubility in physiological conditions, tunable via sulfonyl or amine groups .
- Crystal Packing : Isostructural derivatives () demonstrate that halogen and CF₃ substituents minimally disrupt molecular conformation but significantly alter packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
